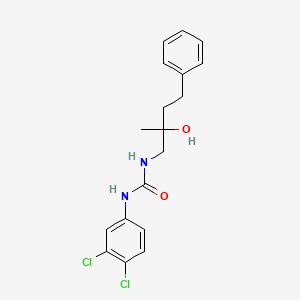

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea

Beschreibung

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O2/c1-18(24,10-9-13-5-3-2-4-6-13)12-21-17(23)22-14-7-8-15(19)16(20)11-14/h2-8,11,24H,9-10,12H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJVHHUOQKUFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea typically involves the reaction of 3,4-dichloroaniline with an appropriate isocyanate or carbamate precursor. The reaction conditions may include:

- Solvent: Common solvents such as dichloromethane or toluene.

- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

- Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).

Reduction: H2/Pd, NaBH4 (Sodium borohydride), or LiAlH4 (Lithium aluminium hydride).

Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), or ROH (Alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of chlorine atoms could result in various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methylpropyl)urea: Similar structure but with a shorter alkyl chain.

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its dichlorophenyl group provides potential sites for further functionalization, while the hydroxy-methyl-phenylbutyl group offers steric and electronic effects that can influence its reactivity and interactions with biological targets.

Biologische Aktivität

1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C17H19Cl2N2O2

- Molecular Weight : 364.25 g/mol

The presence of the dichlorophenyl group is significant as it is often associated with enhanced biological activity in pharmaceutical compounds.

Anticancer Properties

Research indicates that derivatives of compounds containing the dichlorophenyl moiety exhibit notable anticancer properties. For instance, studies have shown that related compounds demonstrate antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values ranging from 0.69 to 11 μM, significantly lower than that of doxorubicin (IC50 = 2.29 μM) .

The anticancer activity of 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea may be attributed to its ability to induce apoptosis in cancer cells through multiple pathways:

- DNA Cross-linking : Similar compounds have shown to induce DNA cross-links, which are crucial for their antitumor effects .

- Genotoxicity : Compounds with similar structures have been reported to cause DNA damage, leading to increased rates of single-strand breaks and interstrand cross-links .

Other Biological Activities

Besides anticancer effects, there is emerging evidence suggesting that this compound may possess other biological activities:

Case Study 1: Antiproliferative Activity Assessment

A study conducted on a series of urea derivatives including 1-(3,4-Dichlorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea reported a significant reduction in cell viability in HeLa cells when treated with these compounds. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Genotoxicity Evaluation

In a comparative study assessing the genotoxic effects of similar compounds, it was found that exposure to certain derivatives resulted in a marked increase in DNA damage indicators. This suggests that while these compounds may hold therapeutic promise, their genotoxic potential requires careful evaluation .

Data Table: Comparison of Biological Activities

| Compound Name | IC50 (HeLa Cells) | Mechanism of Action | Genotoxicity |

|---|---|---|---|

| Doxorubicin | 2.29 μM | DNA intercalation | High |

| Compound A | 0.69 μM | DNA cross-linking | Moderate |

| Compound B | 11 μM | Apoptosis induction | Low |

Note: Data derived from various studies on related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.